molecular formula C13H11IO B3073482 4-(4-Methylphenoxy)iodobenzene CAS No. 1017793-91-7

4-(4-Methylphenoxy)iodobenzene

Cat. No.: B3073482
CAS No.: 1017793-91-7
M. Wt: 310.13 g/mol
InChI Key: VLFXLXIIUUXNFE-UHFFFAOYSA-N
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Description

4-(4-Methylphenoxy)iodobenzene is an organic compound that belongs to the class of iodobenzenes It is characterized by the presence of an iodine atom attached to a benzene ring, which is further substituted with a 4-methylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylphenoxy)iodobenzene can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. In this reaction, an aryl halide (such as iodobenzene) is coupled with an arylboronic acid (such as 4-methylphenylboronic acid) in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Suzuki–Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the product. This includes the use of efficient catalysts, appropriate solvents, and controlled reaction temperatures .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylphenoxy)iodobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can lead to the formation of phenolic compounds, while oxidation and reduction reactions can yield various oxidized or reduced derivatives .

Scientific Research Applications

4-(4-Methylphenoxy)iodobenzene has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(4-Methylphenoxy)iodobenzene involves its interaction with molecular targets and pathways. The iodine atom in the compound can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

    Iodobenzene: A simpler compound with only an iodine atom attached to the benzene ring.

    4-Methylphenol: A compound with a methyl group and a hydroxyl group attached to the benzene ring.

    4-Methylphenoxybenzene: A compound with a methylphenoxy group attached to the benzene ring without the iodine atom.

Uniqueness

4-(4-Methylphenoxy)iodobenzene is unique due to the presence of both the iodine atom and the 4-methylphenoxy group. This combination of functional groups imparts specific chemical properties to the compound, making it useful in various applications that require both reactivity and stability .

Properties

IUPAC Name

1-iodo-4-(4-methylphenoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11IO/c1-10-2-6-12(7-3-10)15-13-8-4-11(14)5-9-13/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLFXLXIIUUXNFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11IO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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